![molecular formula C17H21N3O6 B5551411 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step reactions that start with specific precursor molecules, which are then subjected to conditions that enable the formation of the desired acetamide compound. For instance, in the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives react with 2-chloro-N-(thiazol-2-yl) acetamide compounds to form the final product. These reactions typically require specific catalysts, solvents, and conditions to proceed efficiently (Duran & Canbaz, 2013).

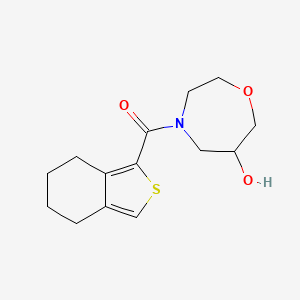

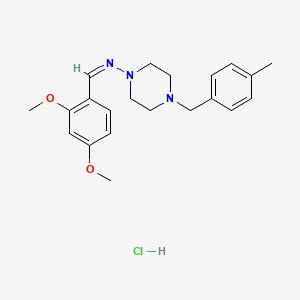

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide, is characterized using techniques such as NMR, FTIR, mass spectroscopy, and elemental analysis. These methods provide detailed information on the molecular framework, functional groups, and bonding configurations within the compound, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

Acetamide derivatives can participate in various chemical reactions, influenced by their functional groups and molecular structure. The reactivity of these compounds often involves interactions at the nitrogen atom of the imidazole ring or the nitrogen atom of the benzothiazole ring, leading to products with distinct chemical properties. These reactions are crucial for further functionalization or modification of the compound for specific applications.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical application. These properties are determined through experimental studies and influence the compound's behavior in different environments and its suitability for particular uses.

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), reactivity, and stability of acetamide derivatives, are essential for their potential applications. For instance, the acidity constants of similar compounds were found to vary significantly, indicating differences in protonation behaviors, which could affect their interactions in chemical and biological systems (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Precursors

Chemical synthesis studies often focus on creating novel compounds with potential therapeutic applications or improving the synthesis processes for known compounds. For example, research on the synthesis of drug precursors involves creating compounds with specific functional groups that can interact in various biological systems. Compounds like thioureido-acetamides are explored for their potential in one-pot cascade reactions, leading to the formation of heterocycles important in pharmaceuticals (Schmeyers & Kaupp, 2002). Such studies are crucial for discovering new drugs and understanding chemical reactions' mechanisms.

Pharmacological Applications

In pharmacology, the synthesis of novel compounds often aims at evaluating their therapeutic potential. Compounds derived from similar chemical structures have been investigated for their anti-inflammatory, analgesic, and antipsychotic properties. For instance, research on benzodifuranyl derivatives has shown significant potential in COX-2 inhibition, demonstrating analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings underscore the importance of chemical synthesis in developing new therapeutic agents and understanding their mechanisms of action.

Material Science and Catalysis

Research in material science explores the properties of compounds for various applications, including catalysis and material development. The synthesis of heterocycles and their derivatives can lead to materials with unique properties useful in catalysis, polymer synthesis, and electronic materials. For example, the study of silylation reactions of acetamides has revealed the formation of heterocycles with potential applications in catalysis and material science (Lazareva et al., 2017). These materials could be crucial for developing new catalysts and enhancing chemical reactions' efficiency.

Eigenschaften

IUPAC Name |

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-19-11(16(22)20(2)17(19)23)7-15(21)18-9-10-6-13-14(8-12(10)24-3)26-5-4-25-13/h6,8,11H,4-5,7,9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKGJKJJHZIXDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=CC3=C(C=C2OC)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)